molecular formula C13H11ClFNO2S B4759850 1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide

1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4759850
M. Wt: 299.75 g/mol
InChI Key: MBSIPXARKWGGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide typically involves the reaction of 4-chloroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of enzyme activity and disruption of bacterial growth.

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide include other sulfonamides like:

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

Compared to these compounds, this compound may exhibit unique properties due to the presence of both chlorine and fluorine substituents on the aromatic rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S/c14-11-3-1-10(2-4-11)9-19(17,18)16-13-7-5-12(15)6-8-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSIPXARKWGGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.